molecular formula C41H79O13P B1208885 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol CAS No. 28366-80-5

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol

Cat. No.: B1208885
CAS No.: 28366-80-5
M. Wt: 811 g/mol
InChI Key: IBUKXRINTKQBRQ-FOENULIHSA-N
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Description

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is a phosphatidylinositol compound, which is a type of glycerophospholipid. This compound is characterized by the presence of two hexadecanoyl (palmitoyl) groups attached to the glycerol backbone, and a phospho-D-myo-inositol group. Phosphatidylinositols are essential components of cell membranes and play a crucial role in various cellular processes, including signal transduction and membrane trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form 1,2-dihexadecanoyl-sn-glycerol. This intermediate is then phosphorylated with phosphoric acid to produce 1,2-dihexadecanoyl-sn-glycero-3-phosphate. Finally, the phosphate group is esterified with D-myo-inositol to yield the target compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol has numerous applications in scientific research:

    Cell Signaling Studies: Used to study signal transduction pathways involving phosphoinositides.

    Membrane Biology: Investigated for its role in membrane structure and dynamics.

    Drug Delivery: Explored as a component of liposomes for targeted drug delivery.

    Biomarker Research: Used as a biomarker for certain diseases and metabolic conditions.

Mechanism of Action

The mechanism of action of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol involves its role as a precursor for various phosphoinositides. These phosphoinositides act as signaling molecules that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The compound interacts with specific kinases and phosphatases that modify its phosphorylation state, thereby modulating its activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-dipalmitoyl-sn-glycero-3-phospho-D-myo-inositol: Similar structure but with different acyl chain lengths.

    1,2-dioleoyl-sn-glycero-3-phospho-D-myo-inositol: Contains oleic acid chains instead of palmitic acid.

    1,2-distearoyl-sn-glycero-3-phospho-D-myo-inositol: Contains stearic acid chains instead of palmitic acid.

Uniqueness

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is unique due to its specific acyl chain composition, which influences its biophysical properties and interactions with other cellular components. This specificity makes it particularly useful in studies of membrane dynamics and signal transduction .

Properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38+,39-,40-,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUKXRINTKQBRQ-FOENULIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H79O13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349253
Record name PIno(32:0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28366-80-5
Record name PIno(32:0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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